molecular formula C12H15ClO4 B15330783 Ethyl 3-(3-chloro-4-methoxyphenyl)-3-hydroxypropanoate

Ethyl 3-(3-chloro-4-methoxyphenyl)-3-hydroxypropanoate

Cat. No.: B15330783
M. Wt: 258.70 g/mol
InChI Key: XULTZUMYFIOYMC-UHFFFAOYSA-N
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Description

Ethyl 3-(3-chloro-4-methoxyphenyl)-3-hydroxypropanoate is an organic compound with a complex structure that includes a chloro-substituted aromatic ring and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-chloro-4-methoxyphenyl)-3-hydroxypropanoate typically involves the esterification of 3-(3-chloro-4-methoxyphenyl)-3-hydroxypropanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-chloro-4-methoxyphenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: 3-(3-chloro-4-methoxyphenyl)-3-oxopropanoate.

    Reduction: Ethyl 3-(3-chloro-4-methoxyphenyl)-3-hydroxypropanol.

    Substitution: Ethyl 3-(3-methoxy-4-methoxyphenyl)-3-hydroxypropanoate.

Scientific Research Applications

Ethyl 3-(3-chloro-4-methoxyphenyl)-3-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which Ethyl 3-(3-chloro-4-methoxyphenyl)-3-hydroxypropanoate exerts its effects involves interactions with specific molecular targets. The chloro and methoxy groups on the aromatic ring can participate in hydrogen bonding and hydrophobic interactions with enzymes and receptors, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(3-chloro-4-methoxyphenyl)-3-oxopropanoate
  • Ethyl 3-(3-methoxy-4-methoxyphenyl)-3-hydroxypropanoate
  • 3-(3-chloro-4-methoxyphenyl)-3-hydroxypropanoic acid

Uniqueness

Ethyl 3-(3-chloro-4-methoxyphenyl)-3-hydroxypropanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both chloro and methoxy substituents on the aromatic ring allows for a diverse range of chemical transformations and interactions with biological targets.

Properties

Molecular Formula

C12H15ClO4

Molecular Weight

258.70 g/mol

IUPAC Name

ethyl 3-(3-chloro-4-methoxyphenyl)-3-hydroxypropanoate

InChI

InChI=1S/C12H15ClO4/c1-3-17-12(15)7-10(14)8-4-5-11(16-2)9(13)6-8/h4-6,10,14H,3,7H2,1-2H3

InChI Key

XULTZUMYFIOYMC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC(=C(C=C1)OC)Cl)O

Origin of Product

United States

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